Researchers requiring a selective NMDA antagonist without opioid or sigma-1 off-target activity face supply challenges with inconsistent purity. Dextrorphan tartrate addresses this as the primary dextromethorphan metabolite exhibiting >7-fold higher NMDA affinity than its parent. Key supply and research advantages:
• High aqueous solubility (>10 mg/mL) ensures reproducible in vitro dosing for neurotoxicity studies (ED50: 13-17 µM).
• Supplied as a certified reference material (≥98% purity) critical for accurate LC-MS/MS method validation and CYP2D6 phenotyping.
• Validated in vivo: Targets plasma levels >2,000 ng/mL for >50% ischemic damage reduction in focal cerebral ischemia models.
Molecular FormulaC21H29NO7
Molecular Weight407.5 g/mol
CAS No.143-98-6
Cat. No.B019762
⚠ Attention: For research use only. Not for human or veterinary use.
Dextrorphan tartrate (CAS 143-98-6) is a potent, noncompetitive NMDA glutamate receptor antagonist and the primary active metabolite of the prodrug dextromethorphan [1]. It is the dextrorotatory stereoisomer of racemorphan, with the levo-half being levorphanol [1]. The tartrate salt form is specifically utilized in research settings to enhance aqueous solubility (>10 mg/mL in H2O) and overall stability for experimental and analytical applications . It is a high-purity analytical standard (typically ≥98%) and is available as a certified reference material for precise quantification in clinical toxicology, forensic analysis, and pharmaceutical research [2][3].
1
High-purity analytical standard for quantitative method development and forensic research.
2
NMDA glutamate receptor antagonist for pathway studies; tartrate salt supports aqueous solubility.
3
Certified reference material option for traceable bioanalytical workflows.
Substitution of dextrorphan tartrate with its parent compound (dextromethorphan), enantiomer (levorphanol), or other morphinan analogs is scientifically invalid due to profound, quantifiable differences in receptor pharmacology, functional activity, and safety profiles. While dextrorphan is an active metabolite of dextromethorphan, its own pharmacological signature is distinct: it demonstrates a >7-fold higher affinity for the NMDA receptor [1], and unlike its parent, it lacks affinity for sigma-1 receptors that may contribute to dystonic side effects [2]. Crucially, its enantiomer, levorphanol, is a potent opioid analgesic, whereas dextrorphan exhibits negligible opioid activity [3]. These stereospecific differences dictate that in any study where the target mechanism is NMDA antagonism devoid of opioid or sigma-1 activity, only dextrorphan can provide the correct pharmacological tool compound profile.
Parent compound dextromethorphan
Lower NMDA receptor affinity and presence of sigma-1 activity may confound NMDA pathway interpretation.
Enantiomer levorphanol
Potent opioid agonist profile does not transfer to NMDA receptor studies and introduces off-target effects.
Other morphinan analogs
Structural similarity does not guarantee functional NMDA selectivity; stereochemistry and receptor engagement may differ.
[1] Sun, W., & Wessinger, W.D. (2004). Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Life Sciences, 75(12), 1405-1415. https://doi.org/10.1016/j.lfs.2003.11.035 View Source
[2] Richter, A., & Löscher, W. (1997). Dextrorphan, but not dextromethorphan, exerts weak antidystonic effects in mutant dystonic hamsters. European Journal of Pharmacology, 323(1), 51-58. View Source
[3] Benson, W.M., Stefko, P.L., & Randall, L.O. (1953). Comparative pharmacology of levorphan, racemorphan and dextrorphan and related methyl ethers. Journal of Pharmacology and Experimental Therapeutics, 109(2), 189-200. https://doi.org/10.1016/S0022-3565(25)05255-3 View Source
Dextrorphan Tartrate Comparative Evidence
NMDA Receptor Affinity vs. Dextromethorphan
Dextrorphan exhibits a 7.2-fold higher affinity for the NMDA receptor compared to its parent compound, dextromethorphan, establishing it as the primary active moiety for NMDA-mediated effects [1].
NMDA AffinityHead-to-head
Dextrorphan Ki 405.2 nM vs. Dextromethorphan Ki 2913 nM 7.2-fold higher affinity
Supports NMDA receptor affinity comparison for pathway studies.
[3H]MK-801 binding assay in rat brain membranes.
NMDA AntagonismExcitotoxicityReceptor Binding
Evidence Dimension
Binding Affinity (Ki) for NMDA Receptor
Target Compound Data
Ki = 405.2 nM
Comparator Or Baseline
Dextromethorphan: Ki = 2913 nM
Quantified Difference
7.2-fold higher affinity
Conditions
[3H]MK-801 binding assay in dark Agouti rat brain membranes
Why This Matters
This significant difference in NMDA receptor affinity makes dextrorphan the essential and more potent tool for studying NMDA receptor-mediated mechanisms such as neuroprotection and excitotoxicity, where dextromethorphan would be a weak surrogate.
NMDA AntagonismExcitotoxicityReceptor Binding
[1] Sun, W., & Wessinger, W.D. (2004). Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats. Life Sciences, 75(12), 1405-1415. https://doi.org/10.1016/j.lfs.2003.11.035 View Source
In Vivo Neuroprotection vs. Saline Control
In a rabbit model of transient focal cerebral ischemia, dextrorphan treatment demonstrated a statistically significant, dose-dependent neuroprotective effect compared to saline control [1].
Ischemic Damage ReductionModel-response context
84% reduction (p=0.01) vs. saline control
Reported in vivo model-response endpoint context.
Rabbit focal ischemia model, 15 mg/kg dose.
Cerebral IschemiaNeuroprotectionIn Vivo Pharmacology
Evidence Dimension
Cortical Ischemic Neuronal Damage (%)
Target Compound Data
5.3% (at 15 mg/kg)
Comparator Or Baseline
Saline Control: 33.2%
Quantified Difference
84% reduction in ischemic damage (p = 0.01)
Conditions
Rabbit model of 1h transient focal cerebral ischemia, treated 1h post-ischemia, assessed after 4.5h reperfusion
Why This Matters
This in vivo evidence directly links dextrorphan to a quantifiable therapeutic effect, justifying its selection over inactive analogs in studies of acute neuroprotection or stroke, where this level of efficacy is a key differentiator.
Cerebral IschemiaNeuroprotectionIn Vivo Pharmacology
[1] Steinberg, G.K., Kunis, D., DeLaPaz, R., & Poljak, R. (1991). Protection after transient focal cerebral ischemia by the N-methyl-D-aspartate antagonist dextrorphan is dependent upon plasma and brain levels. Journal of Cerebral Blood Flow and Metabolism, 11(6), 1015-1024. https://doi.org/10.1038/jcbfm.1991.169 View Source
Sigma-1 Receptor Binding vs. Dextromethorphan
Dextrorphan shows a 1.4-fold lower affinity for sigma-1 receptors compared to dextromethorphan, a difference that correlates with the absence of dystonic side effects in a validated animal model [1][2].
Sigma-1 AffinityReported
Dextrorphan Ki 144 nM vs. Dextromethorphan Ki 205 nM 1.4-fold lower affinity
Lower sigma-1 engagement may reduce confounding behavioral endpoints.
For researchers studying NMDA antagonism, dextrorphan's lower sigma-1 activity is a critical selection factor, as it reduces the potential for confounding behavioral or motor side effects, providing a cleaner pharmacological tool compared to dextromethorphan.
[1] Chou, Y.C., Liao, J.F., Chang, W.Y., Lin, M.F., & Chen, C.F. (1999). Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan. Brain Research, 821(2), 516-519. https://doi.org/10.1016/S0006-8993(99)01125-7 View Source
[2] Richter, A., & Löscher, W. (1997). Dextrorphan, but not dextromethorphan, exerts weak antidystonic effects in mutant dystonic hamsters. European Journal of Pharmacology, 323(1), 51-58. View Source
Functional Selectivity vs. Levorphanol
Dextrorphan is both more selective and more potent than its enantiomer levorphanol in reducing N-methyl-D-aspartate (NMA)-mediated excitation of spinal neurons [1].
NMDA Functional SelectivityHead-to-head
More selective and more potent than levorphanol
Enantiomer selectivity context for NMDA pathway studies.
Electrophysiology in anaesthetized rats; qualitative comparison.
Functional antagonism of NMA-induced neuronal excitation
Target Compound Data
More selective and more potent
Comparator Or Baseline
Levorphanol: Less selective and less potent
Quantified Difference
Qualitatively more selective and more potent (exact quantitative difference not provided in abstract)
Conditions
Electrophysiological recordings in pentobarbitone-anaesthetized rats
Why This Matters
This demonstrates that for studies focused on NMDA-mediated neurotransmission, dextrorphan is the superior stereoisomer over levorphanol, which has a broader and less desirable pharmacological profile that includes potent opioid agonism.
[1] Church, J., Lodge, D., & Berry, S.C. (1985). Differential effects of dextrorphan and levorphanol on the excitation of rat spinal neurons by amino acids. European Journal of Pharmacology, 111(2), 185-190. https://doi.org/10.1016/0014-2999(85)90755-1 View Source
Dextrorphan Tartrate Application Scenarios
NMDA Excitotoxicity & Neuroprotection
Dextrorphan tartrate is the preferred tool for in vitro studies investigating NMDA receptor-mediated neuronal injury. Its ED50 of 13-17 µM for blocking glutamate neurotoxicity in cortical cell cultures provides a reliable concentration benchmark for experimental design [1]. Its high selectivity for NMDA responses over kainate and quisqualate ensures results are attributable to the intended target [1].
Acute Focal Cerebral Ischemia Models
For in vivo studies, particularly in rabbit or rodent models of transient focal cerebral ischemia, dextrorphan tartrate is a validated neuroprotective agent. Researchers can target a plasma concentration of >2,000 ng/mL to achieve a >50% reduction in cortical ischemic damage, as demonstrated in the rabbit model [2]. Its dose-dependent effect provides a clear framework for evaluating therapeutic windows and combination strategies.
CYP2D6 Phenotyping & Metabolism Studies
As a primary metabolite of dextromethorphan, dextrorphan is an indispensable analytical reference standard for quantifying CYP2D6 enzyme activity. The urinary or serum dextromethorphan/dextrorphan metabolic ratio (MR(DEM/DOR)) is a well-established biomarker for identifying poor, intermediate, and extensive metabolizer phenotypes in clinical pharmacology and pharmacogenomics research [3].
Analytical Method Development & Forensic Toxicology
Certified reference materials (CRMs) of dextrorphan tartrate are critical for developing and validating LC-MS/MS or GC/MS methods for quantifying dextrorphan in biological matrices. These CRMs ensure traceability and accuracy in clinical toxicology, forensic analysis, and P450 drug-drug interaction trials, where precise quantification of this metabolite is essential for data integrity [4].
Application
Selection Property
Validation Focus
NMDA excitotoxicity pathway studies
NMDA receptor selectivity vs. kainate/quisqualate
Confirm glutamate-mediated neurotoxicity endpoint in cortical cell models
Cerebral ischemia model-response studies
Dose-dependent exposure-response in ischemia models
Validate model-response endpoint at research concentration range
CYP2D6 phenotyping research
Certified analytical standard for metabolic ratio determination
Verify dextromethorphan/dextrorphan ratio in research matrices
Bioanalytical method development
Certified reference material for LC-MS/MS accuracy
Ensure traceable quantification in biological research matrices
[1] Choi, D.W., Peters, S., & Viseskul, V. (1987). Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons. Journal of Pharmacology and Experimental Therapeutics, 242(2), 713-720. PMID: 3039122 View Source
[2] Steinberg, G.K., Kunis, D., DeLaPaz, R., & Poljak, R. (1991). Protection after transient focal cerebral ischemia by the N-methyl-D-aspartate antagonist dextrorphan is dependent upon plasma and brain levels. Journal of Cerebral Blood Flow and Metabolism, 11(6), 1015-1024. https://doi.org/10.1038/jcbfm.1991.169 View Source
[3] Frank, D., Jaehde, U., & Fuhr, U. (2007). Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice. British Journal of Clinical Pharmacology, 64(5), 636-643. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.